![molecular formula C15H15ClN2O3S2 B2933766 Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 321431-05-4](/img/structure/B2933766.png)
Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C15H15ClN2O3S2 . It has a molecular weight of 354.88 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2O2S2/c16-10-6-8-12(9-7-10)21-15-13(17-18-22-15)14(19)20-11-4-2-1-3-5-11/h6-9,11H,1-5H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized a range of thiadiazole derivatives, including those related to Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate, aiming to explore their structural properties and potential applications. For instance, the synthesis and antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were studied, highlighting their anti-tobacco mosaic virus activity, showcasing the compound's relevance in antiviral research (Chen et al., 2010). Similarly, new approaches for the synthesis of 1,3,4-thiadiazole and 1,2,4-triazole derivatives with antimicrobial activity were explored, demonstrating high activities against various microbial strains, indicating their potential in antimicrobial applications (Wardakhan & El-Sayed, 2009).
Antimicrobial and Antiviral Properties
The research also extends to the antimicrobial and antiviral properties of thiadiazole derivatives. For example, compounds synthesized from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting the therapeutic potential of these compounds (Sah et al., 2014).
Potential in Material Science and Catalysis
Some studies have also delved into the potential of thiadiazole derivatives in material science and catalysis. For instance, the synthesis and characterization of new 5-(cyclohexylsulfanyl)-4-aryl-1,2,3-selena/thiadiazoles from α-sulfanyl semicarbazones, indicating their potential application in the development of new materials with unique properties (Saravanan et al., 2008).
Docking Studies and Structural Analyses
Docking studies and crystal structure analyses of thiadiazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, offer insights into their molecular interactions and potential as COX-2 inhibitors, showcasing their relevance in drug discovery and development (Al-Hourani et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it might be involved in pathways related to carbon-carbon bond formation. More research is needed to elucidate the specific pathways affected by this compound.
properties
IUPAC Name |
cyclohexyl 5-(4-chlorophenyl)sulfinylthiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-10-6-8-12(9-7-10)23(20)15-13(17-18-22-15)14(19)21-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBGWVIEMYJBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

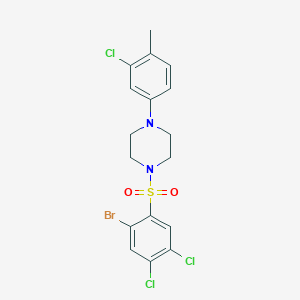

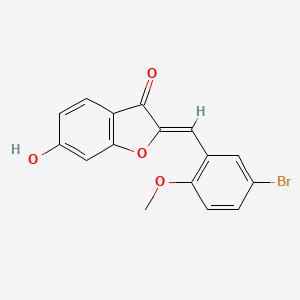
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)

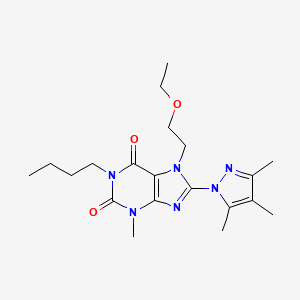
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2933695.png)
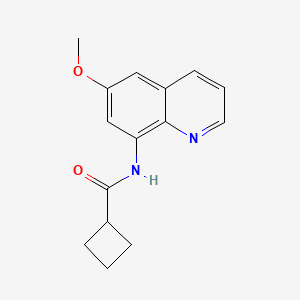
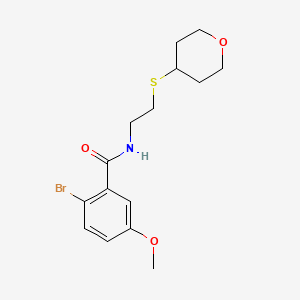

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)
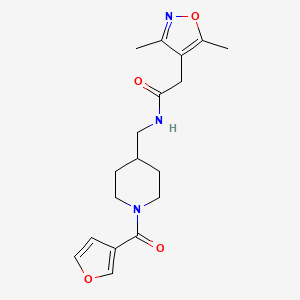
![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)